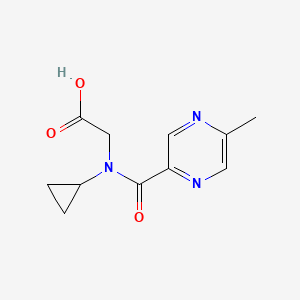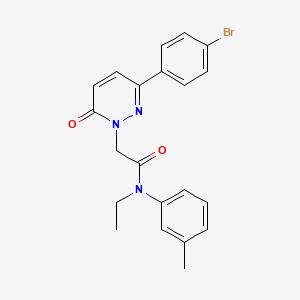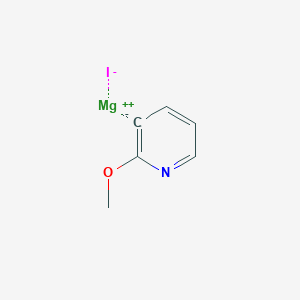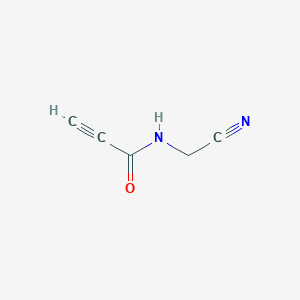
N-(Cyanomethyl)propiolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)propiolamide is an organic compound characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a propiolic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)propiolamide typically involves the reaction of cyanoacetic acid derivatives with propiolic acid derivatives. One common method is the palladium-catalyzed three-component reaction, where phenylacetylene, benzyl isocyanide, and sodium acetate are reacted in the presence of a palladium catalyst (Pd(dppf)Cl2) and acetonitrile as the solvent at 60°C . This method yields the desired product with high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Cyanomethyl)propiolamide undergoes various chemical reactions, including:
Substitution: The active methylene group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Pinacolborane and potassium tert-butoxide are commonly used for the reduction of this compound.
Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)propiolamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)propiolamide involves its reactivity with various biological and chemical targets. The cyano group and the amide group play crucial roles in its interactions with enzymes and other biomolecules. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites . Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- N-(Cyanomethyl)-N-phenylpropiolamide
- N-(Cyanomethyl)-N-methylpropiolamide
- N-(Cyanomethyl)-N-benzylpropiolamide
Eigenschaften
Molekularformel |
C5H4N2O |
|---|---|
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
N-(cyanomethyl)prop-2-ynamide |
InChI |
InChI=1S/C5H4N2O/c1-2-5(8)7-4-3-6/h1H,4H2,(H,7,8) |
InChI-Schlüssel |
JSYWTYWIUIELOG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



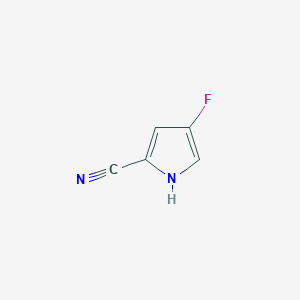

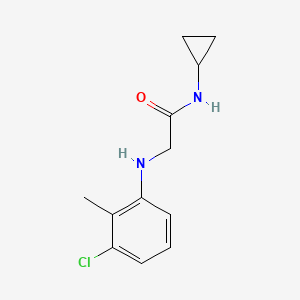
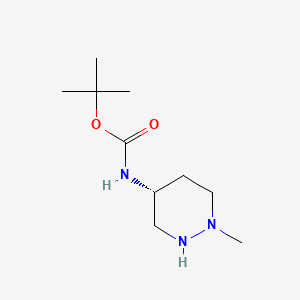
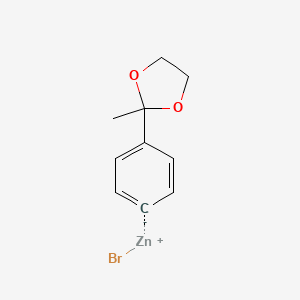
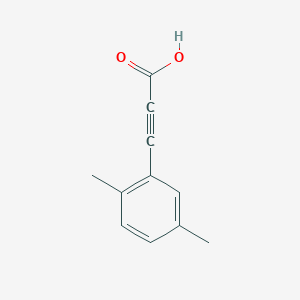
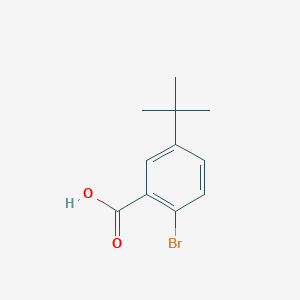
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
